molecular formula C12H17NO2 B12980082 (R)-2-Methoxy-4-(piperidin-2-yl)phenol

(R)-2-Methoxy-4-(piperidin-2-yl)phenol

Cat. No.: B12980082
M. Wt: 207.27 g/mol
InChI Key: YYGKMHJAXQVBOK-SNVBAGLBSA-N
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Description

®-2-Methoxy-4-(piperidin-2-yl)phenol is a chemical compound that features a piperidine ring, a methoxy group, and a phenol group. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities .

Chemical Reactions Analysis

Types of Reactions

®-2-Methoxy-4-(piperidin-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The piperidine ring can be reduced to form piperidines.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of metal catalysts like palladium or platinum.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or lithium aluminum hydride.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Piperidines and their derivatives.

    Substitution: Various substituted phenols and methoxy derivatives.

Scientific Research Applications

®-2-Methoxy-4-(piperidin-2-yl)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Methoxy-4-(piperidin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Methoxy-4-(piperidin-2-yl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and phenol groups, in conjunction with the piperidine ring, make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-methoxy-4-[(2R)-piperidin-2-yl]phenol

InChI

InChI=1S/C12H17NO2/c1-15-12-8-9(5-6-11(12)14)10-4-2-3-7-13-10/h5-6,8,10,13-14H,2-4,7H2,1H3/t10-/m1/s1

InChI Key

YYGKMHJAXQVBOK-SNVBAGLBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H]2CCCCN2)O

Canonical SMILES

COC1=C(C=CC(=C1)C2CCCCN2)O

Origin of Product

United States

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